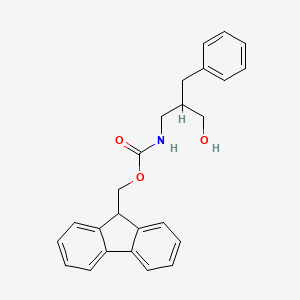
(9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a fluorenyl group, a benzyl group, and a hydroxypropyl group, all linked through a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorenylmethyl Carbamate: This step involves the reaction of fluorenylmethanol with phosgene or a phosgene equivalent to form fluorenylmethyl chloroformate. The chloroformate is then reacted with an amine to form the fluorenylmethyl carbamate.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where the fluorenylmethyl carbamate reacts with benzyl bromide in the presence of a base such as sodium hydride.
Addition of the Hydroxypropyl Group: The final step involves the addition of the hydroxypropyl group through a nucleophilic addition reaction, where the benzylated fluorenylmethyl carbamate reacts with a suitable hydroxypropylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxypropyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles for substitution reactions include alkoxides and amines.
Major Products Formed
Oxidation: Formation of (9H-Fluoren-9-yl)methyl (2-benzyl-3-oxopropyl)carbamate.
Reduction: Reformation of this compound.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学的研究の応用
(9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of (9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by forming stable complexes.
Modulate Signaling Pathways: Affect cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
類似化合物との比較
Similar Compounds
- (9H-Fluoren-9-yl)methyl (2-methoxy-3-hydroxypropyl)carbamate
- (9H-Fluoren-9-yl)methyl (2-phenyl-3-hydroxypropyl)carbamate
- (9H-Fluoren-9-yl)methyl (2-ethyl-3-hydroxypropyl)carbamate
Uniqueness
(9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This compound exhibits higher stability and specific interactions with molecular targets compared to its analogs.
特性
分子式 |
C25H25NO3 |
|---|---|
分子量 |
387.5 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-(2-benzyl-3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C25H25NO3/c27-16-19(14-18-8-2-1-3-9-18)15-26-25(28)29-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24,27H,14-17H2,(H,26,28) |
InChIキー |
CJIWVCFWQMGRJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



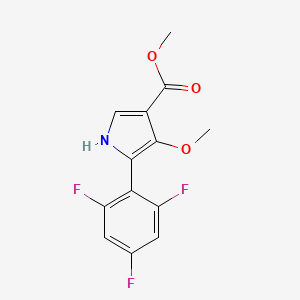
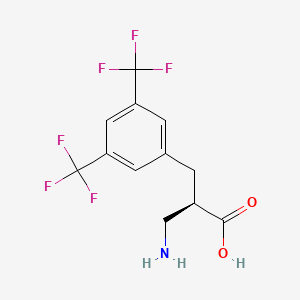
![(1S,4R,5S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15221373.png)

![(4aS,5R,6S,8aS)-5-[(2,5-dimethoxyphenyl)methyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one](/img/structure/B15221391.png)
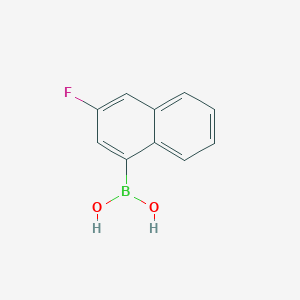
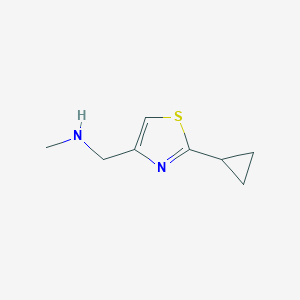
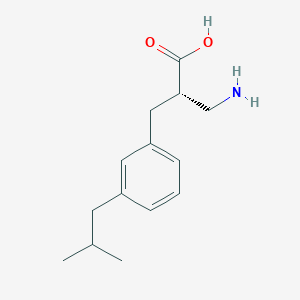
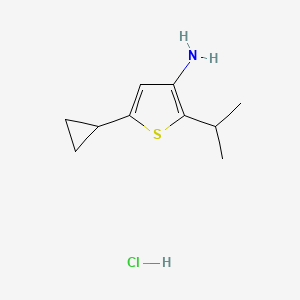
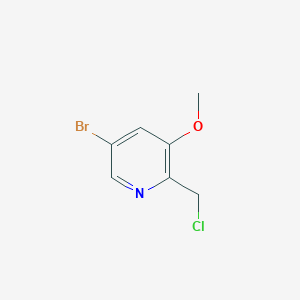

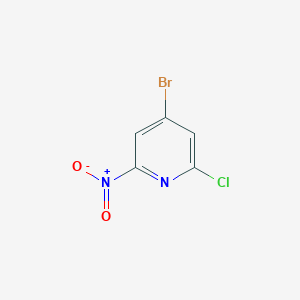
![methyl 2-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B15221437.png)
